5-(Pyridin-3-yl)penta-2,4-dienal
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Overview
Description
5-(Pyridin-3-yl)penta-2,4-dienal: is an organic compound characterized by a pyridine ring attached to a penta-2,4-dienal chain This compound is of interest due to its unique structure, which combines the reactivity of the conjugated dienal system with the aromaticity of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)penta-2,4-dienal can be achieved through several methods. One common approach involves the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein . This method typically involves the following steps:
Sonogashira Coupling: This step involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation: The resulting product is then oxidized to form the desired dienal.
The reaction conditions for these steps typically include the use of solvents such as 1,4-dioxane and purification by flash column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The conjugated dienal system can be reduced to form saturated aldehydes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields saturated aldehydes.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
5-(Pyridin-3-yl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)penta-2,4-dienal involves its interaction with various molecular targets. The conjugated dienal system allows it to participate in Michael addition reactions , where it acts as an electrophile . The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various reactions. These interactions are crucial for its biological and catalytic activities.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpenta-2,4-dienal: Similar structure but with a phenyl group instead of a pyridine ring.
3-(Pyridin-2-yl)triimidazotriazine: Contains a pyridine ring and a triazine moiety, showing different photophysical properties.
5-(Pyridin-2-yl)penta-2,4-dienal: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
5-(Pyridin-3-yl)penta-2,4-dienal is unique due to the specific positioning of the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
113388-29-7 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-pyridin-3-ylpenta-2,4-dienal |
InChI |
InChI=1S/C10H9NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h1-9H |
InChI Key |
CDVQBIKHWBICDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CC=CC=O |
Origin of Product |
United States |
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